1,4-Diazabicyclo[2.2.2]octane

Catalog No.
S562889
CAS No.
280-57-9
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diazabicyclo[2.2.2]octane

CAS Number

280-57-9

Product Name

1,4-Diazabicyclo[2.2.2]octane

IUPAC Name

1,4-diazabicyclo[2.2.2]octane

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2

InChI Key

IMNIMPAHZVJRPE-UHFFFAOYSA-N

SMILES

C1CN2CCN1CC2

Solubility

13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C
Soluble in chloroform
45 g/100 g water at 25 °C

Synonyms

1,4-Ethylenepiperazine; 33LV; A 33; AE 33; Activator 105E; Bicyclo[2.2.2]-1,4-diazaoctane; D 33LV; Dabco; Dabco 33LV; Dabco 3LV; Dabco Crystal; Dabco Crystalline; Dabco L 1202; Dabco S 25; Jeffcat TD 100; Kaolizer 31; L 33; L 33E; LC 96003; LV 33; Mi

Canonical SMILES

C1CN2CCN1CC2

Catalyst in Polymerization Reactions:

,4-Diazabicyclo[2.2.2]octane, also known as triethylenediamine (TEDA), is a versatile catalyst widely employed in various polymerization reactions. Its unique combination of basicity and steric hindrance makes it effective in activating monomers and promoting chain growth. Specifically, DABCO finds applications in:

  • Ring-opening polymerization (ROP): DABCO efficiently catalyzes the ROP of cyclic esters, carbonates, and amides, enabling the synthesis of well-defined, high-molecular-weight polymers with controlled architectures .
  • Polycondensation reactions: DABCO acts as a catalyst in polycondensation reactions like the formation of polyurethanes, polyamides, and polyimides, offering improved control over polymer properties like chain length and functionality .

Reagent in Organic Synthesis:

DABCO's strong nucleophilicity renders it a valuable reagent in diverse organic synthesis applications. Some notable examples include:

  • Nucleophilic substitution reactions: DABCO participates in S_N2 reactions, displacing halide ions from alkyl halides to form desired amine products .
  • Dehydrohalogenation reactions: DABCO can abstract protons adjacent to halogens, facilitating the removal of HX (X = Cl, Br, I) and generating alkenes .
  • Acylation reactions: DABCO acts as a base in acylation reactions, promoting the formation of amides and esters from carboxylic acids and acyl chlorides/anhydrides .

Other Scientific Research Applications:

Beyond catalysis and organic synthesis, DABCO exhibits valuable properties in other scientific research areas:

  • Complexation chemistry: DABCO forms complexes with various metal ions, finding applications in catalysis, separations, and material science .
  • Bioconjugation: DABCO can be attached to biomolecules like antibodies for labeling or immobilization purposes .
  • Material science: DABCO serves as a precursor for the synthesis of porous materials and ionic liquids, offering potential applications in gas storage, separation technologies, and catalysis .

1,4-Diazabicyclo[2.2.2]octane, commonly referred to as DABCO, is a bicyclic organic compound characterized by its unique structure that includes two nitrogen atoms within a bicyclic framework. Its chemical formula is N2(C2H4)3\text{N}_2(\text{C}_2\text{H}_4)_3. DABCO appears as a colorless solid and is recognized for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various

Due to its nucleophilic nature. It acts as a catalyst in:

  • Polyurethane Formation: DABCO facilitates the reaction between alcohols and isocyanates to produce polyurethanes.
  • Baylis–Hillman Reactions: It catalyzes the reactions between aldehydes and unsaturated ketones, leading to the formation of β-hydroxy carbonyl compounds .
  • Alkylation Reactions: DABCO can be alkylated to form quaternary ammonium salts, which then react with various nucleophiles in ring-opening reactions, producing piperazine derivatives .

The protonated form of DABCO has a pKa of approximately 8.8, indicating its strength as a base comparable to typical alkylamines .

DABCO exhibits biological activity primarily through its role as an antioxidant. It can quench singlet oxygen, enhancing the stability and longevity of dyes used in fluorescence microscopy and dye lasers. Additionally, DABCO has been investigated for its potential applications in chemical and biological defense systems, where it can be used in filters for protective masks .

The synthesis of 1,4-diazabicyclo[2.2.2]octane typically involves thermal reactions of ethanolamine derivatives in the presence of zeolitic catalysts. A simplified reaction can be represented as follows:

3H2NCH2CH2OHN(CH2CH2)3N+NH3+3H2O3\text{H}_2\text{NCH}_2\text{CH}_2\text{OH}\rightarrow \text{N}(\text{CH}_2\text{CH}_2)_3\text{N}+\text{NH}_3+3\text{H}_2\text{O}

This process effectively converts ethanolamine into DABCO while releasing ammonia and water as byproducts .

DABCO finds extensive applications across various fields:

  • Catalysis: It is widely used as a catalyst for organic reactions, particularly those involving polymerization.
  • Chemical Defense: DABCO is utilized in activated carbon filters for protective equipment against chemical agents.
  • Fluorescence Microscopy: Its antioxidant properties make it suitable for enhancing dye stability in biological imaging applications .

Studies have shown that DABCO interacts effectively with other reagents in organic synthesis. For instance, it can form adducts with hydrogen peroxide and sulfur dioxide, demonstrating its utility as a Lewis base. These interactions are significant in developing new materials and conducting complex organic transformations .

DABCO shares structural similarities with several other bicyclic amines. Notable comparisons include:

Compound NameStructure SimilarityUnique Features
QuinuclidineSimilar bicyclic structure but contains one carbon atom instead of nitrogenStronger basicity due to carbon presence
PiperazineContains two nitrogen atoms but lacks the bicyclic structureMore stable due to absence of strain
1,5-Diazabicyclo[3.3.0]octaneSimilar bicyclic framework but with different nitrogen positioningDifferent reactivity profile

DABCO's unique bicyclic structure and high nucleophilicity distinguish it from these compounds, making it particularly effective as a catalyst in various organic reactions .

Physical Description

Liquid; Other Solid; Pellets or Large Crystals
White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO]

Color/Form

Colorless hygroscopic crystals

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

112.100048391 g/mol

Monoisotopic Mass

112.100048391 g/mol

Boiling Point

174 °C

Flash Point

62 °C

Heavy Atom Count

8

Density

1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo

LogP

log Kow = -0.49 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

158 °C

UNII

X8M57R0JS5

Related CAS

51390-22-8 (diacetate)

GHS Hazard Statements

Aggregated GHS information provided by 846 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 846 companies. For more detailed information, please visit ECHA C&L website;
Of the 39 notification(s) provided by 840 of 846 companies with hazard statement code(s):;
H228 (73.69%): Flammable solid [Danger Flammable solids];
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (45.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (47.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (16.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Radiation-Protective Agents

Vapor Pressure

0.74 [mmHg]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

280-57-9

Associated Chemicals

Bicyclo(2.2.2)octane, 1,4-diaza, dihydrochloride;49563-87-3

Wikipedia

DABCO

Methods of Manufacturing

KRAUSE ET AL, BRITISH PATENT 871,754 (1958 TO HOUDRY PROCESS).
Triethylenediamine can be produced from ethylenediamine or ethanolamine, diethanolamine, or diethylenetriamine with a variety of different catalysts.

General Manufacturing Information

Wholesale and Retail Trade
Plastics Product Manufacturing
Petrochemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Construction
Paint and Coating Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
1,4-Diazabicyclo[2.2.2]octane: ACTIVE
Triethylenediamine is used to impregnate the activated carbon found in respiratory protection against chemical weapon agents.
Certain low-molecular chemical weapon agents such as hydrogen cyanide and cyanogen chloride are poorly absorbed by active carbon. In order to improve protection against these substances, the carbon is impregnated with metallic salts of copper, chromium and sometimes silver. Further impregnation with organic substances also occurs, the most common additive being triethylenediamine.

Analytic Laboratory Methods

Gas chromatographic identification & separation of piperazine derivatives were achieved with good reproducibility.
Method: NIOSH 2540, issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: naphthylisothiourea derivative of analytes; Matrix: air; Detection Limit: 0.9 ug per sample. /Ethylenediamine/

Dates

Modify: 2023-08-15
Ross et al. Reactions of HDDA benzynes with structurally complex, multifunctional natural products. Nature Chemistry, doi: 10.1038/nchem.2732, published online 27 February 2017
Burtch et al. In situ visualization of loading-dependent water effects in a stable metal-organic framework. Nature Chemistry, doi: 10.1038/s41557-019-0374-y, published online 2 December 2019
Su et al. Dipolar order in an amphidynamic crystalline metal-organic framework through reorienting linkers. Nature Chemistry, DOI: 10.1038/s41557-020-00618-6, published online 15 February 2021

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